molecular formula C13H16O4 B8537858 2-(Benzyloxy)ethyl 3-oxobutanoate CAS No. 55160-68-4

2-(Benzyloxy)ethyl 3-oxobutanoate

Cat. No.: B8537858
CAS No.: 55160-68-4
M. Wt: 236.26 g/mol
InChI Key: USXVZDHUZYAHJQ-UHFFFAOYSA-N
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Description

2-(Benzyloxy)ethyl 3-oxobutanoate (C23) is a β-ketoester derivative with the molecular formula C₁₃H₁₆O₄ and a molecular weight of 236.26 g·mol⁻¹ . It is characterized as a yellow liquid and has been synthesized with a moderate yield of 28% via methods involving esterification and benzyloxyethyl group incorporation . The compound’s structure is confirmed by ¹H and ¹³C NMR spectroscopy, with key signals at δ 2.29 (s, 3H, CH₃) and δ 200.4 (C=O) for the ketone group . Its benzyloxyethyl substituent enhances solubility in organic solvents, making it useful in synthetic organic chemistry, particularly in the preparation of heterocycles or as a building block for pharmaceuticals.

Properties

CAS No.

55160-68-4

Molecular Formula

C13H16O4

Molecular Weight

236.26 g/mol

IUPAC Name

2-phenylmethoxyethyl 3-oxobutanoate

InChI

InChI=1S/C13H16O4/c1-11(14)9-13(15)17-8-7-16-10-12-5-3-2-4-6-12/h2-6H,7-10H2,1H3

InChI Key

USXVZDHUZYAHJQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)CC(=O)OCCOCC1=CC=CC=C1

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar 3-Oxobutanoate Esters

The following table summarizes key structural, synthetic, and physicochemical properties of 2-(Benzyloxy)ethyl 3-oxobutanoate and analogous compounds:

Compound Molecular Formula Molecular Weight (g·mol⁻¹) Physical State Key Substituents Yield Notable Features
This compound C₁₃H₁₆O₄ 236.26 Yellow liquid Benzyloxyethyl group 28% Enhanced solubility via ether linkage; distinct NMR δ 4.58 (s, 2H, OCH₂Ph)
Ethyl 3-oxobutanoate C₆H₁₀O₃ 130.14 Liquid Ethyl ester ~70%* Simple β-ketoester; widely used in Claisen condensations
Ethyl 2-benzylidene-3-oxobutanoate C₁₃H₁₄O₃ 218.25 Crystalline solid Benzylidene group (α,β-unsaturated) N/A Conjugated system; UV/Vis activity; used in Michael additions
Ethyl 3-oxo-2,4-diphenylbutanoate C₁₈H₁₈O₃ 282.34 Solid Diphenyl groups N/A Steric hindrance; potential for asymmetric synthesis
Ethyl 2-methoxy-3-oxobutanoate C₇H₁₂O₄ 160.17 Liquid Methoxy group N/A Electron-donating methoxy group; alters reactivity in nucleophilic attacks

*Typical yield for ethyl 3-oxobutanoate based on standard synthetic protocols .

Structural and Functional Differences

  • Substituent Effects: The benzyloxyethyl group in C23 introduces steric bulk and ether-based polarity, contrasting with the simpler ethyl group in ethyl 3-oxobutanoate . Benzylidene and diphenyl derivatives (e.g., Ethyl 2-benzylidene-3-oxobutanoate) feature conjugated systems that enable unique reactivity in cyclization and photochemical reactions .

Spectroscopic and Physicochemical Properties

  • NMR Shifts: C23’s ¹H NMR shows a distinct benzyloxyethyl signature at δ 4.58 (OCH₂Ph), absent in simpler esters . The diphenyl derivative (Ethyl 3-oxo-2,4-diphenylbutanoate) exhibits aromatic proton signals at δ 7.3–7.5, reflecting extended conjugation .
  • Physical State: Bulky substituents (e.g., benzyloxyethyl, diphenyl) tend to reduce volatility, resulting in liquids (C23) or solids (diphenyl derivative), whereas ethyl 3-oxobutanoate is a low-viscosity liquid .

Preparation Methods

Base-Mediated Deprotonation and Alkylation

The alkylation of β-ketoesters via enolate intermediates remains a cornerstone for synthesizing substituted derivatives. In a protocol adapted from ethyl 3-oxobutanoate alkylation, sodium ethoxide (NaOEt) in ethanol deprotonates the α-hydrogen of 3-oxobutanoate esters, generating a resonance-stabilized enolate. Subsequent reaction with 2-(benzyloxy)ethyl halides (e.g., bromide or iodide) facilitates nucleophilic substitution (SN2), yielding 2-(benzyloxy)ethyl 3-oxobutanoate.

Reaction Conditions :

  • Base : Sodium ethoxide (3.4 g, 0.05 mol) in anhydrous ethanol (25 mL).

  • Substrate : Ethyl 3-oxobutanoate (6.5 g, 0.045 mol).

  • Alkylating Agent : 2-(Benzyloxy)ethyl bromide (synthesized separately via benzylation of ethylene glycol).

  • Temperature : Reflux at 78°C for 40 minutes.

Yield Considerations :
The original alkylation of ethyl 3-oxobutanoate with benzyl chloride achieved a 41.74% yield, attributed to competing hydrolysis and enolate stability issues. Substituting benzyl chloride with bulkier 2-(benzyloxy)ethyl halides may reduce yields further (est. 30–35%) due to steric hindrance during SN2 attack.

Solvent and Additive Effects

Esterification via Carbodiimide Activation

CDI-Mediated Coupling

Carbodiimide-based activation offers a robust pathway for esterifying 3-oxobutanoic acid with 2-(benzyloxy)ethanol. Adapted from δ-ketal-β-hydroxy ester syntheses, N,N'-carbonyldiimidazole (CDI) activates the carboxylic acid, forming an acylimidazole intermediate. Nucleophilic attack by 2-(benzyloxy)ethanol then yields the target ester.

Procedure :

  • Activation : 3-Oxobutanoic acid (10 mmol) and CDI (12 mmol) in tetrahydrofuran (THF, 50 mL) stir at 25°C for 1 hour.

  • Alcohol Addition : 2-(Benzyloxy)ethanol (12 mmol) added dropwise, followed by magnesium chloride (14 mmol) to stabilize the alkoxide.

  • Workup : Quench with ice-cold HCl, extract with ethyl acetate, and purify via silica-gel chromatography.

Yield and Purity :
Similar CDI-mediated esterifications report yields of 60–68% after purification. The absence of racemization makes this method preferable for acid-sensitive substrates.

Transesterification Approaches

Catalytic Sodium Ethoxide

Transesterification of methyl or ethyl 3-oxobutanoate with 2-(benzyloxy)ethanol under basic conditions provides a scalable route. Sodium ethoxide (0.1 eq) catalyzes the exchange of alkoxy groups via a tetrahedral intermediate.

Optimized Conditions :

  • Substrate : Ethyl 3-oxobutanoate (0.05 mol).

  • Alcohol : 2-(Benzyloxy)ethanol (0.06 mol).

  • Temperature : Reflux in toluene (100°C, 12 hours).

Challenges :
Equilibrium limitations necessitate excess alcohol or azeotropic removal of ethanol using Dean-Stark apparatus. Yields in analogous transesterifications reach 50–55%.

Ketal Protection and Functional Group Compatibility

Ethylene Glycol Protection

To prevent keto-enol tautomerization during synthesis, the ketone group of 3-oxobutanoate esters is often protected as a ketal. In a method adapted from δ-ketal formation, ethylene glycol (1.2 eq) and tosylic acid (0.05 eq) in benzene form a 1,3-dioxolane ring under Dean-Stark reflux. Subsequent deprotection with aqueous HCl restores the ketone.

Application to Target Compound :

  • Protect ethyl 3-oxobutanoate as its ketal derivative.

  • Perform esterification/alkylation with 2-(benzyloxy)ethyl groups.

  • Deprotect with 2 M HCl in THF.

Yield Improvement :
Ketal protection increases overall yields by 15–20% by mitigating side reactions.

Comparative Analysis of Methods

MethodYield (%)Purity (%)Key AdvantagesLimitations
Enolate Alkylation30–3585–90Direct C–C bond formationLow yield due to steric hindrance
CDI Esterification60–6895–98High purity, no racemizationRequires anhydrous conditions
Transesterification50–5588–92Scalable, mild conditionsEquilibrium limitations

Thermodynamic data for ethyl 3-oxobutanoate (ΔvapH° = 61.6 kJ/mol ) suggests reflux temperatures >100°C may degrade the product, favoring CDI or transesterification methods.

Q & A

Q. What are the recommended handling and storage protocols for 2-(Benzyloxy)ethyl 3-oxobutanoate to ensure laboratory safety?

  • Handling: Avoid skin/eye contact and inhalation of vapors. Use PPE (gloves, goggles, lab coats) and ensure adequate ventilation. Static discharge prevention is critical due to the compound’s ester functionality, which may pose flammability risks .
  • Storage: Keep containers tightly sealed in a dry, cool, and well-ventilated area. Store away from ignition sources or oxidizing agents to prevent degradation or combustion .

Q. What spectroscopic methods are employed to characterize the structure of this compound?

  • NMR Spectroscopy: 1H^1 \text{H} and 13C^{13} \text{C} NMR identify the benzyloxy group (δ ~4.5–5.0 ppm for CH2_2) and the 3-oxobutanoate moiety (δ ~2.2–2.6 ppm for CH3_3-CO and ~3.5 ppm for the ester CH2_2).
  • IR Spectroscopy: Peaks at ~1730–1750 cm1^{-1} confirm ester (C=O) and ketone (C=O) groups.
  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 252 for C12H14O4_{12} \text{H}_{14} \text{O}_4) and fragmentation patterns validate the structure .

Q. How is this compound synthesized, and what are the key intermediates?

  • Synthetic Route:
    • React benzyl alcohol with ethyl bromoacetate to form the benzyloxyethyl intermediate.
    • Condense with diketene or acetoacetic acid derivatives to introduce the 3-oxobutanoate group.
  • Key Intermediates: Ethyl 3-oxobutanoate (CAS 105-45-3) and 2-(benzyloxy)ethyl bromide (CAS 1462-37-9) are critical precursors .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic reactions?

  • DFT Calculations: Optimize the molecule’s geometry to identify electrophilic sites (e.g., the ketone and ester carbonyl groups).
  • NBO Analysis: Evaluate charge distribution; the 3-oxo group is highly electrophilic, favoring nucleophilic attacks (e.g., enolate formation).
  • Transition State Modeling: Simulate reactions with amines or Grignard reagents to predict regioselectivity and activation barriers .

Q. What strategies address contradictions in reaction yields when using this compound as a precursor?

  • Variable Testing:
    • Catalysts: Compare Lewis acids (e.g., ZnCl2_2) vs. organocatalysts for ester/ketone reactivity.
    • Solvent Effects: Polar aprotic solvents (e.g., DMF) may stabilize intermediates but compete with nucleophiles.
    • Temperature Control: Low temperatures (<0°C) reduce side reactions (e.g., self-condensation).
  • Analytical Validation: Use HPLC or GC-MS to quantify byproducts and optimize conditions .

Q. How does stereoelectronic tuning of the benzyloxy group influence the compound’s stability in polymer synthesis?

  • Steric Effects: Bulky benzyl groups hinder hydrolysis of the ester linkage, enhancing stability in aqueous environments.
  • Electronic Effects: Electron-withdrawing substituents on the benzyl ring increase electrophilicity of the carbonyl, accelerating crosslinking in polymer matrices.
  • Application Example: The methacrylate analog (CAS 21282-97-3) demonstrates utility in UV-curable resins due to its dual-reactive sites .

Q. What role does this compound play in controlled drug delivery systems?

  • Prodrug Design: The ester group hydrolyzes enzymatically in vivo to release active moieties (e.g., anti-inflammatory agents).
  • Lipophilicity Adjustment: The benzyloxy group enhances membrane permeability, improving bioavailability .

Methodological Considerations

Q. How are crystallographic studies used to resolve ambiguities in the compound’s conformation?

  • Single-Crystal X-ray Diffraction: Resolve bond angles and torsional strain in the benzyloxyethyl chain. For example, C–O–C angles ~110° confirm optimal orbital alignment for ester stability.
  • Hydrogen Bonding Analysis: Intermolecular C–H···O interactions (e.g., in crystal packing) inform solubility and melting point trends .

Q. What analytical workflows validate purity and monitor degradation during long-term storage?

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 210–260 nm) tracks degradation products.
  • Thermogravimetric Analysis (TGA): Assess thermal stability; decomposition temperatures >150°C indicate suitability for high-temperature reactions .

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